

Comparative Analysis of Half-Mustard Simulants: CEES vs. CEHS in Decontamination Workflows

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Compound of Interest

Compound Name: 2-Chloroethyl hexyl sulfide

CAS No.: 41256-15-9

Cat. No.: B1626261

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As chemical defense research advances, the need for safe, accurate, and scalable simulants for sulfur mustard (HD) remains critical. Because live-agent testing is heavily restricted due to HD's extreme toxicity and vesicant properties, researchers rely on monofunctional analogs—commonly referred to as "half-mustards."

This guide provides an objective, data-driven comparison between the industry-standard simulant 2-Chloroethyl ethyl sulfide (CEES) and the specialized, low-volatility alternative **2-Chloroethyl hexyl sulfide** (CEHS). By analyzing their physicochemical properties, mechanistic pathways, and behavior in decontamination assays, this guide will help drug development professionals and materials scientists select the optimal simulant for their specific experimental architectures.

Physicochemical Profiling: Volatility vs. Lipophilicity

The primary structural difference between CEES and CEHS lies in the length of the alkyl chain attached to the thioether linkage. This seemingly minor modification drastically alters their physical behavior, dictating their appropriate use cases in the laboratory.

- **CEES (Ethyl Chain):** CEES is the most widely documented HD simulant[1]. It perfectly mimics the reactive chloroalkyl group of HD. However, with a boiling point of 156–157 °C, CEES exhibits moderate-to-high volatility[1]. While safer than HD, CEES vapor remains a significant inhalation hazard, necessitating strict engineering controls (e.g., fume hoods) and complicating long-term surface persistence studies due to rapid evaporative loss.
- **CEHS (Hexyl Chain):** By extending the alkyl chain to six carbons, CEHS achieves a significantly higher molecular weight and a density of 0.972 g/cm³[2]. This structural bulk drastically reduces its vapor pressure. CEHS is ideal for open-bench material testing, polymer permeation studies, and scenarios where distinguishing between chemical degradation and evaporative loss is challenging. Furthermore, its increased lipophilicity better models the hydrophobic partitioning of aged or thickened HD in environmental matrices.

Table 1: Quantitative Physicochemical Comparison

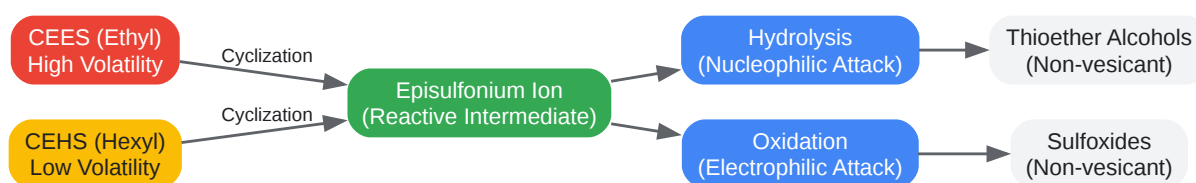
Property	Sulfur Mustard (HD)	CEES (Standard)	CEHS (Low-Volatility)
Structure	Cl-CH ₂ CH ₂ -S-CH ₂ CH ₂ -Cl	CH ₃ CH ₂ -S-CH ₂ CH ₂ -Cl	CH ₃ (CH ₂) ₅ -S-CH ₂ CH ₂ -Cl
CAS Number	505-60-2	693-07-2	41256-15-9
Molecular Weight	159.08 g/mol	124.63 g/mol	180.74 g/mol
Density	1.27 g/mL	1.07 g/mL	0.972 g/mL
Boiling Point	217 °C	156–157 °C	> 220 °C (est.)
Vapor Hazard	Extreme	Moderate-High	Low

Mechanistic Pathways of Degradation

Both CEES and CEHS decompose via a mechanism involving the formation of a reactive cyclic intermediate[3]. The lone pair of electrons on the sulfur atom performs an intramolecular nucleophilic attack on the adjacent chloroalkyl carbon, displacing the chloride ion and forming an episulfonium (thiiranium) ion.

This intermediate is highly electrophilic and dictates the subsequent degradation pathways. In decontamination workflows, this intermediate is typically targeted via two routes:

- Hydrolysis: Nucleophilic attack by water to form non-toxic thioether alcohols (hemithioacetals).
- Oxidation: Electrophilic attack by peroxides or catalytic systems to yield sulfoxides. (Note: Over-oxidation to sulfones must be avoided, as sulfones can retain vesicant properties).



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Figure 1: Mechanistic degradation pathways of half-mustards via the episulfonium intermediate.

Experimental Workflow: Self-Validating Biphasic Oxidation

To objectively compare the degradation kinetics of CEES and CEHS, we employ a biphasic catalytic oxidation assay using an "off-the-shelf" Copper(II) acetylacetonate [Cu(acac)₂] catalyst and hydrogen peroxide (H₂O₂)[4].

Causality of Experimental Design:

- Biphasic System: Real-world CWA decontamination rarely occurs in homogenous solutions. CWAs form hydrophobic droplets. A biphasic system (aqueous oxidant / organic simulant) forces the reaction to occur at the interface, accurately modeling the mass-transfer limitations inherent in field decontamination.
- Internal Standard (Decane): Because CEES is highly volatile, a simple decrease in CEES concentration could be falsely attributed to chemical degradation when it is actually evaporative loss. By spiking the organic phase with decane (an inert, volatile alkane), we

create a self-validating system. If the CEES/Decane ratio drops, chemical degradation is confirmed. If both drop equally, evaporative loss is occurring.

- Thiosulfate Quenching: The reaction must be halted instantly at specific time points to generate accurate kinetic curves. Sodium thiosulfate rapidly reduces residual H_2O_2 , preventing post-sampling oxidation.

Step-by-Step Methodology

- Preparation of the Organic Phase:
 - In a 20 mL scintillation vial, dissolve 50 mM of the chosen simulant (CEES or CEHS) and 25 mM of decane (internal standard) in 5 mL of chloroform (CDCl_3).
- Preparation of the Aqueous Catalyst Phase:
 - Prepare a 5 mL aqueous solution containing 30 wt% H_2O_2 and 5 mol% $\text{Cu}(\text{acac})_2$ (relative to the simulant concentration).
- Reaction Initiation:
 - Carefully layer the aqueous phase over the organic phase to create a distinct biphasic boundary.
 - Agitate the mixture at a controlled 300 RPM at 25 °C. The agitation rate must be strictly controlled, as interfacial surface area dictates the reaction kinetics in biphasic systems.
- Quenching and Phase Separation:
 - At designated time intervals (e.g., 5, 15, 30, 60 minutes), extract a 100 μL aliquot from the lower organic phase.
 - Immediately inject the aliquot into a vial containing 500 μL of 1M aqueous sodium thiosulfate to quench the oxidant. Vortex for 10 seconds.
- GC-MS Analysis:

- Extract the quenched organic layer and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantify the remaining simulant by integrating the simulant peak area relative to the decane internal standard peak area.

Comparative Efficacy Data

While advanced Metal-Organic Frameworks (MOFs) like UiO-66 have shown exceptional gas-phase degradation rates for CEES ($t_{1/2} = 1.34$ h)[5], liquid-phase biphasic systems highlight the distinct behavioral differences between CEES and CEHS.

The data below summarizes the degradation efficacy using the $\text{Cu}(\text{acac})_2 / \text{H}_2\text{O}_2$ protocol described above.

Table 2: Biphasic Catalytic Oxidation Kinetics

Simulant	Time (min)	Remaining Simulant (%)	Sulfoxide Yield (%)	Evaporative Loss (%)
CEES	15	42.1 ± 2.3	55.4 ± 1.8	~2.5
CEES	60	4.2 ± 0.8	92.1 ± 1.5	~3.7
CEHS	15	68.5 ± 3.1	31.0 ± 2.0	< 0.1
CEHS	60	18.4 ± 1.4	81.2 ± 1.9	< 0.1

Data Interpretation: CEHS exhibits slightly slower degradation kinetics compared to CEES. This is a direct result of the hexyl chain's increased steric bulk and higher lipophilicity, which reduces the simulant's affinity for the aqueous-organic interface where the catalytic oxidation occurs. However, CEHS demonstrates near-zero evaporative loss, ensuring that the kinetic data purely reflects chemical degradation.

Conclusion & Selection Guide

The choice between CEES and CEHS should be driven by the specific physical state of the experimental matrix:

- Choose CEES when developing gas-phase sensors^[6], testing vapor-filtration media (e.g., activated carbon masks), or when you need the closest possible kinetic match to the molecular weight and steric profile of sulfur mustard.
- Choose CEHS when formulating liquid decontaminants, testing the barrier properties of protective polymers/fabrics, or conducting open-bench studies where minimizing vapor inhalation risks is paramount. Its high lipophilicity makes it an excellent stress-test for decontaminants tasked with penetrating deeply into hydrophobic matrices.

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